molecular formula C10H12BrNO B1520192 2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine CAS No. 1159817-58-9

2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine

Cat. No. B1520192
CAS RN: 1159817-58-9
M. Wt: 242.11 g/mol
InChI Key: IAAMZUWDXLBSMD-UHFFFAOYSA-N
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Description

“2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine” is a chemical compound with the molecular formula C10H12BrNO2. It has a molecular weight of 258.115 g/mol . The compound is also known by other names such as 2-bromo-6-tetrahydropyran-4-yloxy pyridine, 2-bromo-6-oxan-4-yloxy pyridine, and 2-bromo-6-oxan-4-yl oxy pyridine .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2-(6-Bromohexyloxy)tetrahydro-2H-pyran can be synthesized by reacting 6-bromohexanol and pyridinium p-toluenesulfonate in anhydrous dichloromethane .


Molecular Structure Analysis

The IUPAC name of the compound is 2-bromo-6-(oxan-4-yloxy)pyridine. The InChI key is VLEKIKTZHYMZEW-UHFFFAOYSA-N . The SMILES representation of the molecule is C1COCCC1OC2=NC(=CC=C2)Br .

Scientific Research Applications

Synthesis and Complex Formation

  • 2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine is involved in the formation of various metal complexes, as seen in studies like the synthesis of ruthenium(III) complexes (Omondi et al., 2018). Such complexes have been characterized and their reactivity explored, offering insights into their potential applications in areas like catalysis or materials science.

Photophysical and Photochemical Properties

  • Research has been conducted on compounds like 2-(1H-pyrazol-5-yl)pyridines and their derivatives, which show photoreactions such as excited-state intramolecular proton transfer. These studies provide valuable information on the photophysical behaviors of these compounds, which could be relevant for the development of new optical materials or sensors (Vetokhina et al., 2012).

Catalytic Applications

  • Some derivatives of this compound have been used to synthesize nickel(II) complexes, which were then employed as catalysts in reactions like ethylene oligomerization, demonstrating the potential of these compounds in industrial catalysis (Nyamato et al., 2016).

Spin-State Transitions and Material Science

  • Studies on iron(II) complexes of derivatives of 2,6-bis(pyrazolyl)pyridines have revealed interesting thermal and light-induced spin-transitions. Such properties are crucial for the development of materials with applications in memory storage, sensors, and display technologies (Pritchard et al., 2009).

Biochemical Sensing and Biomedical Applications

  • The synthesis of new ligands and metal complexes involving derivatives of this compound has led to developments in luminescent compounds for biological sensing. These compounds are useful in biomedical research, potentially enabling more sensitive and specific detection of biological molecules (Halcrow, 2005).

Safety and Hazards

The compound is known to cause serious eye irritation. It is harmful if inhaled, causes skin irritation, may cause respiratory irritation, is harmful in contact with skin, and is harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection. If swallowed or inhaled, it is advised to call a poison center or doctor .

properties

IUPAC Name

2-bromo-6-(oxan-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-10-3-1-2-9(12-10)8-4-6-13-7-5-8/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAMZUWDXLBSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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